![molecular formula C11H8O4 B1296945 3-(4-Methoxyphenyl)furan-2,5-dione CAS No. 4665-00-3](/img/structure/B1296945.png)
3-(4-Methoxyphenyl)furan-2,5-dione
Overview
Description
Mechanism of Action
Target of Action
This compound is used for proteomics research , which suggests that it may interact with proteins to exert its effects.
Mode of Action
Given its use in proteomics research , it is likely that it interacts with proteins in some way, possibly by binding to them or modifying their structure or function.
Result of Action
Some studies suggest that related compounds may have cytotoxic effects , but more research is needed to confirm these findings and determine if they apply to 3-(4-Methoxyphenyl)furan-2,5-dione.
Biochemical Analysis
Biochemical Properties
3-(4-Methoxyphenyl)furan-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain proteases, potentially inhibiting their function . This interaction is crucial as it can modulate various biochemical pathways, leading to altered cellular responses.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, leading to the desired biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)furan-2,5-dione typically involves the reaction of 4-methoxybenzaldehyde with maleic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydrofuran derivatives, and various substituted aromatic compounds .
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : 3-(4-Methoxyphenyl)furan-2,5-dione serves as a versatile building block in the synthesis of more complex organic molecules. Its reactive carbonyl groups facilitate various chemical transformations, including oxidation and reduction reactions.
- Functionalization : The compound can undergo electrophilic aromatic substitution, allowing for further functionalization of the phenyl ring. This property is valuable for developing derivatives with enhanced or novel properties.
Biology
- Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies suggest that its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Activity : Preliminary investigations into its anticancer properties have shown promise. The compound may induce apoptosis in cancer cells through redox reactions and interaction with biological macromolecules, although further research is needed to elucidate specific pathways and targets.
Medicine
- Potential Therapeutic Agent : The compound is being explored as a lead candidate for drug development due to its biological activities. Its ability to modulate enzyme activity and disrupt cellular processes positions it as a candidate for treating diseases related to oxidative stress and inflammation .
- Drug Development : Ongoing studies are assessing the pharmacokinetics and bioavailability of this compound to optimize its therapeutic applications. In silico models are being used to predict absorption, distribution, metabolism, and excretion (ADME) properties .
Industrial Applications
- Material Science : In industry, this compound is utilized in the development of new materials, including polymers and coatings. Its reactivity allows it to serve as an intermediate in synthesizing dyes and pigments .
- Catalysis : The compound has been investigated as a catalyst in various chemical reactions due to its ability to facilitate transformations under mild conditions. This application is particularly relevant in green chemistry initiatives aimed at reducing environmental impact .
Case Studies
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)pyrazol-4-yl chalcones: These compounds also exhibit significant biological activities, including anticancer and anti-inflammatory properties.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
3-(4-Methoxyphenyl)furan-2,5-dione stands out due to its unique combination of antitumor, anti-inflammatory, and antioxidant properties. Its specific molecular structure allows for targeted interactions with key enzymes and signaling pathways, making it a valuable compound in both research and therapeutic applications.
Biological Activity
3-(4-Methoxyphenyl)furan-2,5-dione, also known as 4-methoxyphenyl maleimide, is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 204.18 g/mol
- CAS Number : 19841-29-5
The compound features a furan ring substituted with a methoxyphenyl group, contributing to its unique chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth.
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Antibacterial Activity :
- In studies, the compound showed notable activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 15.625 to 62.5 μM for these strains .
- It was found to be bactericidal rather than merely bacteriostatic, indicating its potential as a therapeutic agent against resistant bacterial strains .
- Antifungal Activity :
The mechanism by which this compound exerts its antimicrobial effects involves disruption of cellular processes:
- Cell Membrane Integrity : The compound appears to compromise the integrity of microbial cell membranes, leading to increased permeability and eventual cell death.
- Inhibition of Protein Synthesis : It has been suggested that the compound interferes with protein synthesis pathways within microbial cells .
Synthesis and Testing
A study conducted by Gosavi et al. synthesized various derivatives of furan-2,5-dione and assessed their antimicrobial activities. Among these derivatives, those containing the methoxyphenyl substituent exhibited superior antimicrobial properties compared to others lacking this group .
Comparative Analysis
Compound Name | MIC (μM) | Activity Type |
---|---|---|
This compound | 15.625 | Antibacterial (S. aureus) |
This compound | 31.25 | Antifungal (C. albicans) |
Ciprofloxacin | 0.381 | Antibacterial (S. aureus) |
Nystatin | 3.9 | Antifungal (C. albicans) |
This table illustrates the comparative effectiveness of this compound against established antibiotics.
Properties
IUPAC Name |
3-(4-methoxyphenyl)furan-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-14-8-4-2-7(3-5-8)9-6-10(12)15-11(9)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKJHFOLVWLLBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201298080 | |
Record name | 3-(4-Methoxyphenyl)-2,5-furandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201298080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4665-00-3 | |
Record name | 3-(4-Methoxyphenyl)-2,5-furandione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4665-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methoxyphenyl)-2,5-furandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201298080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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